(S)-1-Methyl-azepan-4-ol chemical structure and properties
(S)-1-Methyl-azepan-4-ol chemical structure and properties
High-Purity Chiral Building Block for Medicinal Chemistry [1]
Executive Summary
(S)-1-Methyl-azepan-4-ol is a specialized chiral heterocyclic amine used primarily as a pharmacophore scaffold in the synthesis of bioactive compounds, most notably H1-receptor antagonists like Azelastine .[1] As a seven-membered azacyclic ring with a chiral hydroxyl group, it offers unique conformational properties that distinguish it from smaller pyrrolidine or piperidine analogs. This guide details its chemical structure, physicochemical properties, asymmetric synthesis routes, and critical role in drug development.
Chemical Identity & Structure
The compound consists of a saturated seven-membered nitrogen heterocycle (azepane) with a methyl substitution at the nitrogen (position 1) and a hydroxyl group at position 4.[1] The (S)-enantiomer carries a specific spatial arrangement at the C4 chiral center, which is critical for binding affinity in target receptors.
| Property | Detail |
| Chemical Name | (S)-1-Methyl-azepan-4-ol |
| Synonyms | (S)-4-Hydroxy-1-methylazepane; (S)-Hexahydro-1-methyl-1H-azepin-4-ol |
| CAS Number (Racemate) | 19065-49-7 |
| CAS Number (Ketone Precursor) | 19869-42-2 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Chiral Center | C4 (S-configuration) |
| SMILES | CN1CCCCC1 |
Structural Visualization
The following diagram illustrates the stereochemical orientation and the core azepane ring structure.
Caption: Structural decomposition of (S)-1-Methyl-azepan-4-ol highlighting the N-methylated azepane core and the C4 chiral center.
Physicochemical Properties
The following data represents the core physical characteristics. Note that while enantiomers share scalar properties (BP, Solubility), they differ in optical rotation.
| Property | Value | Condition/Note |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | 205°C (est.) / 95-100°C | @ 760 mmHg / @ 10 mmHg |
| Density | 0.977 g/cm³ | @ 20°C |
| pKa | 15.09 ± 0.20 | Predicted (Hydroxyl) |
| pKa (Basic) | ~9.5 | Tertiary Amine Nitrogen |
| LogP | 0.61 | Lipophilic, crosses BBB |
| Solubility | Soluble in EtOH, DMSO, CHCl₃ | Miscible with polar organics |
| Optical Rotation | Must be determined | Specific to (S)-isomer purity |
Synthesis & Manufacturing Methodologies
The synthesis of the pure (S)-enantiomer typically proceeds via the Asymmetric Enzymatic Reduction of the precursor ketone, 1-Methylazepan-4-one .[1] This route is preferred over classical resolution for its high enantiomeric excess (ee > 99%) and atom economy.
Route 1: Biocatalytic Asymmetric Reduction (Green Chemistry)
This method utilizes Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) enzymes to selectively reduce the ketone.
Protocol:
-
Substrate Preparation: Dissolve 1-Methylazepan-4-one (CAS 19869-42-2) in a phosphate buffer (pH 7.[1]0) containing 10% Isopropyl Alcohol (IPA) as a co-substrate.
-
Enzyme Addition: Add specific ADH enzyme (e.g., Lactobacillus kefir ADH or commercially screened KRED variants) and NADP+ cofactor.
-
Incubation: Stir at 30°C for 24-48 hours. The enzyme selectively transfers a hydride to the Re-face or Si-face of the carbonyl to yield the (S)-alcohol.
-
Extraction: Extract the product with Ethyl Acetate.
-
Purification: Dry over Na₂SO₄ and concentrate. Purity is confirmed via Chiral HPLC.
Route 2: Asymmetric Transfer Hydrogenation (Chemical Catalysis)
Uses Ruthenium-based catalysts for scalable chemical synthesis.[1]
-
Catalyst: RuCl
-
Hydrogen Source: Formic acid/Triethylamine azeotrope.[1]
-
Mechanism: The chiral ligand directs the hydride attack to yield the (S)-alcohol.
Synthesis Workflow Diagram
Caption: Synthetic pathway from the ketone precursor to the chiral alcohol via asymmetric reduction.
Applications in Medicinal Chemistry
(S)-1-Methyl-azepan-4-ol serves as a critical intermediate for introducing the azepane ring into pharmaceutical architectures.
Azelastine Synthesis
It is a direct structural analog to the azepane moiety found in Azelastine (an antihistamine and mast cell stabilizer). While Azelastine is often marketed as a racemate, the specific enantiomers exhibit differential binding affinities to the H1 receptor. The (S)-alcohol can be converted to the corresponding hydrazine or halide to couple with the phthalazinone core.
GPCR Ligand Design
The 7-membered ring provides a unique "conformational twist" compared to 6-membered piperidines.[1] This is exploited in designing ligands for:
-
Muscarinic Receptors: The flexible ring allows for induced-fit binding.
-
Sigma Receptors: N-substituted azepanes show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neurodegeneration research.[1]
Analytical Characterization
To validate the identity and purity of (S)-1-Methyl-azepan-4-ol, the following analytical signatures are expected:
-
¹H NMR (400 MHz, CDCl₃):
- 2.34 (s, 3H, N-CH ₃)
- 3.85 (m, 1H, CH -OH) - Shift varies with concentration[1]
-
2.5-2.7 (m, 4H,
-ring protons) - 1.5-1.9 (m, 6H, remaining ring protons)
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 130.12 m/z[1]
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H
-
Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% Diethylamine
-
Detection: UV @ 210 nm (low absorption, RI detector preferred)
-
Safety & Handling
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is hygroscopic and sensitive to oxidation (N-oxide formation).[1]
-
Spill: Absorb with sand or vermiculite; neutralize with weak acid before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from [Link][1][2]
-
MDPI (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Catalysts, 7(2). Retrieved from [Link][1][3]
-
Organic Chemistry Portal (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Org.[4][5] Lett., 5, 173-176.[5] Retrieved from [Link]
Sources
- 1. 1-Methylazepan-4-one|lookchem [lookchem.com]
- 2. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2017123542A1 - Substituted thiohydantoin derivatives as androgen receptor antagonists - Google Patents [patents.google.com]
- 5. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
